molecular formula C34H48O2 B14232578 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL CAS No. 821782-26-7

10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL

Cat. No.: B14232578
CAS No.: 821782-26-7
M. Wt: 488.7 g/mol
InChI Key: PIVZHCFBPGJEQI-UHFFFAOYSA-N
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Description

10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL is a chemical compound known for its unique structural properties It is characterized by the presence of a naphthalene ring substituted with an octylphenyl group and a decanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL typically involves multiple steps, starting with the preparation of the naphthalene derivative. The octylphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the decanol chain via etherification. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and strong bases for the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 10-{[6-(4-Butylphenyl)naphthalen-2-YL]oxy}decan-1-OL
  • 10-{[6-(4-Hexylphenyl)naphthalen-2-YL]oxy}decan-1-OL
  • 10-{[6-(4-Decylphenyl)naphthalen-2-YL]oxy}decan-1-OL

Uniqueness

10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL stands out due to its specific octylphenyl substitution, which imparts unique physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and molecular interactions.

Properties

CAS No.

821782-26-7

Molecular Formula

C34H48O2

Molecular Weight

488.7 g/mol

IUPAC Name

10-[6-(4-octylphenyl)naphthalen-2-yl]oxydecan-1-ol

InChI

InChI=1S/C34H48O2/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28,35H,2-16,25-26H2,1H3

InChI Key

PIVZHCFBPGJEQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCO

Origin of Product

United States

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